

# 1-Chloro-2-(1-phenylvinyl)benzene chemical properties

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## Compound of Interest

Compound Name: 1-Chloro-2-(1-phenylvinyl)benzene

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An In-Depth Technical Guide to **1-Chloro-2-(1-phenylvinyl)benzene**: Properties, Reactivity, and Synthetic Applications

## Abstract

**1-Chloro-2-(1-phenylvinyl)benzene** is a substituted aromatic hydrocarbon featuring a vinyl chloride moiety positioned ortho to a 1-phenylvinyl group. This unique structural arrangement makes it a valuable and versatile intermediate in modern organic synthesis. Its significance lies primarily in its capacity to participate in a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Furthermore, the proximate positioning of the vinyl and phenyl groups on the biphenyl scaffold renders it an excellent precursor for the synthesis of polycyclic aromatic systems, most notably phenanthridines, which are core structures in numerous biologically active compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and key synthetic applications of **1-Chloro-2-(1-phenylvinyl)benzene**, with a focus on its practical utility for researchers and professionals in drug development and materials science.

## Physicochemical and Spectroscopic Properties

The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding these properties is paramount for designing synthetic routes, developing purification strategies, and interpreting analytical data.

## Physical and Chemical Identifiers

Quantitative data for **1-Chloro-2-(1-phenylvinyl)benzene** is summarized below. As a specific isomer, some experimental physical properties like melting and boiling points are not widely reported; however, properties of related structural analogs provide valuable context.

Property	Value	Source
IUPAC Name	1-Chloro-2-(1-phenylvinyl)benzene	N/A
CAS Number	24892-81-7	[1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> Cl	[1]
Molecular Weight	214.69 g/mol	[1]
Appearance	Yellow liquid (reported for related isomers)	[2]
Storage	Sealed in dry, 2-8°C	[1]

## Spectroscopic Profile

The structural features of **1-Chloro-2-(1-phenylvinyl)benzene** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct regions. The aromatic protons on both the chlorinated and non-chlorinated phenyl rings would appear in the downfield region, typically between 6.5-8.0 ppm[3]. The geminal protons of the vinyl group (=CH<sub>2</sub>) would likely appear as two distinct singlets or narrow doublets in the range of 5.0-6.0 ppm.
- <sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display signals for sp<sup>2</sup> hybridized carbons. Aromatic carbons typically resonate in the 120-150 ppm range[3]. The quaternary carbons (C-Cl, C-C=, and the vinyl C attached to two rings) will have characteristic shifts, while the terminal vinyl carbon (=CH<sub>2</sub>) will appear further upfield.

- Infrared (IR) Spectroscopy: Key diagnostic peaks would include C-H stretching from the aromatic rings (around 3030-3100  $\text{cm}^{-1}$ ) and the vinyl group, C=C stretching absorptions for the aromatic rings (around 1600-1450  $\text{cm}^{-1}$ ) and the vinyl group, and a characteristic C-Cl stretching absorption in the fingerprint region[3].
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z \approx 214.7$ . A crucial diagnostic feature will be the presence of an isotope peak ( $M+2$ ) at  $m/z \approx 216.7$  with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.

## Synthesis and Reactivity

The synthetic utility of **1-Chloro-2-(1-phenylvinyl)benzene** is defined by its reactivity, which is dominated by the vinyl chloride functional group.

## Synthetic Approaches

While multiple synthetic routes are conceivable, a common and effective method for preparing such 1,1-diarylalkenes is the Wittig reaction. This approach involves the reaction of a phosphonium ylide, generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, with a corresponding benzophenone derivative (in this case, 2-chlorobenzophenone). This method is highly reliable for forming the C=C double bond.

## Core Reactivity: The Vinyl Halide Motif

The vinyl chloride group is the molecule's primary reactive handle, serving as an excellent electrophile in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the strategic formation of new bonds.[4][5]

The general reactivity trend for vinyl halides in these transformations is  $\text{I} > \text{Br} > \text{OTf} > \text{Cl} > \text{F}$ . [4] [5] This trend is a direct consequence of the carbon-halogen bond dissociation energies; the C-Cl bond is stronger than C-Br or C-I, necessitating more forcing reaction conditions (e.g., higher temperatures, more electron-rich ligands) to achieve efficient oxidative addition to the palladium(0) catalyst.[4]

Key cross-coupling reactions involving this motif include:

- Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form new C-C bonds.[\[5\]](#)[\[6\]](#)
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to create conjugated enyne systems.
- Stille Coupling: Reaction with organostannanes.
- C-N Coupling (Buchwald-Hartwig Amination): Reaction with amines to form enamines or their derivatives.

## Key Applications in Synthetic Chemistry

The unique structure of **1-Chloro-2-(1-phenylvinyl)benzene** makes it a valuable precursor for high-value chemical entities in pharmaceuticals and materials science.

### Precursor to Phenanthridine Scaffolds

Perhaps the most significant application of ortho-substituted vinylbiphenyls is in the synthesis of phenanthridines. The phenanthridine core is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active molecules known for their antitumor and antiparasitic properties.[\[7\]](#)[\[8\]](#)[\[9\]](#) The ortho-disposed reactive centers in molecules like **1-Chloro-2-(1-phenylvinyl)benzene** can undergo intramolecular cyclization reactions, often mediated by radical or photochemical processes, to construct the central nitrogen-containing ring of the phenanthridine system.[\[7\]](#)[\[9\]](#)[\[10\]](#)

### Intermediate in Drug Discovery and Materials Science

Beyond phenanthridines, this compound serves as a versatile building block for constructing complex molecular architectures. Its ability to undergo cross-coupling reactions allows for its incorporation into larger molecules, facilitating the development of novel pharmaceuticals and agrochemicals.[\[2\]](#)[\[11\]](#) In materials science, it can be used in the synthesis of specialty polymers and conjugated materials, where its structural rigidity and electronic properties can enhance thermal stability and mechanical strength.[\[2\]](#)[\[11\]](#)

## Experimental Protocols

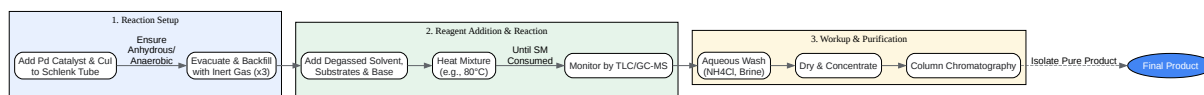
The following protocols are representative examples of how **1-Chloro-2-(1-phenylvinyl)benzene** can be utilized in a research setting. The causality behind each step is explained to provide deeper insight.

## Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a typical procedure for coupling a vinyl chloride with a terminal alkyne.

- Inert Atmosphere Preparation: A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 5 mol%) and copper(I) iodide ( $\text{CuI}$ , 10 mol%).
  - Causality: The palladium catalyst is air-sensitive, and  $\text{CuI}$  acts as a co-catalyst to facilitate the reaction. Flame-drying removes adsorbed water, which can interfere with the catalytic cycle.
- Evacuation and Backfilling: The tube is sealed, evacuated under high vacuum, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times.
  - Causality: This ensures the complete removal of oxygen, which can oxidize and deactivate the  $\text{Pd(0)}$  catalyst.
- Reagent Addition: Degassed solvent (e.g., THF or DMF), **1-Chloro-2-(1-phenylvinyl)benzene** (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv) are added sequentially via syringe.<sup>[4]</sup>
  - Causality: Degassing the liquids removes dissolved oxygen. The amine base is crucial for neutralizing the  $\text{HCl}$  generated during the reaction and for regenerating the active catalyst.
- Reaction Execution: The reaction mixture is heated (typically 60-100°C for vinyl chlorides) and stirred. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  - Causality: Heating provides the necessary activation energy to overcome the strong  $\text{C-Cl}$  bond for the oxidative addition step.

- **Workup and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel flash column chromatography.
- **Causality:** The aqueous washes remove the amine salt and other inorganic byproducts. Chromatography separates the desired product from unreacted starting materials and catalyst residues.

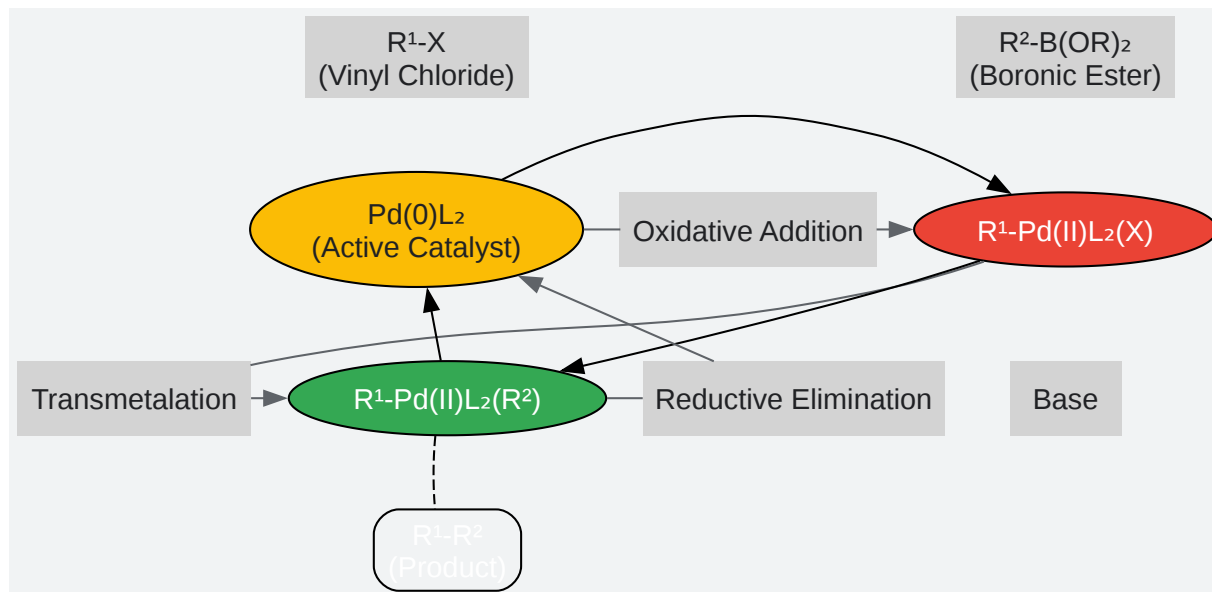


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General workflow for a palladium-catalyzed cross-coupling reaction.

## Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Its mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.



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Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

As with any laboratory chemical, **1-Chloro-2-(1-phenylvinyl)benzene** should be handled with appropriate care. Although a specific, comprehensive toxicology report is not available, general precautions for aryl halides and polymerizable compounds should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
- Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13]  
[14] Avoid contact with skin and eyes.[12]
- Storage: Store in a cool, dry, well-ventilated area away from heat and light, in a tightly sealed container.[1] The vinyl group has the potential to polymerize, so storage at reduced temperatures (2-8°C) is recommended.[1]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction facility.[\[14\]](#)[\[15\]](#)

## Conclusion

**1-Chloro-2-(1-phenylvinyl)benzene** is a strategically important synthetic intermediate whose value is derived from its dual functionality. The vinyl chloride moiety provides a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of new chemical bonds. Concurrently, its inherent nature as a 2-vinylbiphenyl derivative makes it an ideal precursor for the synthesis of phenanthridines and other polycyclic aromatic systems. This combination of reactivity and structural potential ensures its continued relevance as a valuable building block for professionals in the fields of medicinal chemistry, drug discovery, and advanced materials development.

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